molecular formula C19H18FNO2 B502530 2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol

2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol

Cat. No.: B502530
M. Wt: 311.3g/mol
InChI Key: MVUURDWVSFYZHT-UHFFFAOYSA-N
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Description

2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and an amino group linked to a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the furan ring.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a deoxygenated product.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and the fluorophenyl group can enhance binding affinity and specificity through π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is unique due to its specific combination of a furan ring, a fluorophenyl group, and an amino-phenylethanol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C19H18FNO2

Molecular Weight

311.3g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol

InChI

InChI=1S/C19H18FNO2/c20-16-8-6-15(7-9-16)19-11-10-17(23-19)12-21-13-18(22)14-4-2-1-3-5-14/h1-11,18,21-22H,12-13H2

InChI Key

MVUURDWVSFYZHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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